Ethyl Cyanoacetate-3-13C

描述

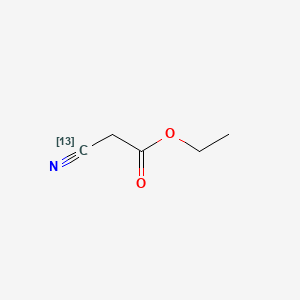

Ethyl Cyanoacetate-3-13C is an organic compound that contains a carboxylate ester and a nitrile group. It is a colorless liquid with a pleasant odor and is widely used as a starting material in organic synthesis due to its versatile functional groups and chemical reactivity .

准备方法

Ethyl Cyanoacetate-3-13C can be prepared through various synthetic routes:

Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide.

Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of strong mineral acids like concentrated sulfuric acid.

Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.

Oxidation of 3-Ethoxypropionitrile: This method uses oxygen under pressure in the presence of cobalt (II) acetate tetrahydrate as a catalyst and N-hydroxyphthalimide as a radical generator.

化学反应分析

Ethyl Cyanoacetate-3-13C undergoes various types of chemical reactions:

Condensation Reactions: It can participate in Knoevenagel condensation and Michael addition reactions due to its acidic methylene group.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed conditions and products are not extensively documented.

Substitution Reactions: The nitrile and ester groups can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong acids for esterification, phase transfer catalysts for substitution, and specific catalysts for oxidation and reduction. Major products formed from these reactions include various heterocyclic compounds and intermediates for pharmaceuticals .

科学研究应用

Chemical Properties and Reactivity

Ethyl cyanoacetate-3-13C retains the chemical properties of its non-labeled counterpart, making it a versatile compound in organic synthesis. It features three reactive centers: a nitrile group, an ester group, and an acidic methylene group. These functional groups enable it to participate in various chemical reactions, including:

- Knoevenagel Condensation : A reaction where ethyl cyanoacetate acts as a nucleophile, facilitating the formation of carbon-carbon bonds.

- Michael Addition : Involving the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

- Synthesis of Heterocycles : Ethyl cyanoacetate is utilized as a building block for synthesizing diverse heterocyclic compounds that have pharmacological significance.

Pharmaceutical Applications

This compound plays a crucial role in the pharmaceutical industry as an intermediate in synthesizing various drugs. Notable applications include:

- Anticonvulsants : It is involved in synthesizing compounds like ethosuximide, which is used to treat epilepsy.

- Antibiotics : The compound serves as a precursor for synthesizing several antibiotic agents.

- Cardiovascular Drugs : It contributes to the synthesis of medications used for managing heart diseases.

Case Study: Synthesis of Valproic Acid

Valproic acid, an anticonvulsant drug, can be synthesized from ethyl cyanoacetate through a multi-step reaction involving hydrolysis and decarboxylation processes. The use of this compound allows researchers to trace metabolic pathways and understand the drug's pharmacokinetics more effectively.

Agrochemical Applications

In agrochemicals, this compound is integral in developing herbicides and pesticides. Its reactivity enables the synthesis of active ingredients that are effective against various pests and diseases affecting crops. This application is vital for enhancing agricultural productivity and ensuring food security.

Research and Development

The isotopic labeling of ethyl cyanoacetate provides significant advantages in research settings:

- Metabolic Studies : The incorporation of 13C allows for precise tracking of metabolic pathways in biological systems. This capability is crucial for understanding how drugs are metabolized and their effects on living organisms.

- Analytical Chemistry : this compound serves as a standard reference material in mass spectrometry and NMR spectroscopy, facilitating accurate quantitative analysis in various chemical processes.

Market Trends and Growth

The global market for ethyl cyanoacetate is projected to grow significantly due to its increasing demand in pharmaceuticals and agrochemicals. The compound's versatility as a building block for synthesizing various functional materials positions it favorably within high-tech industries.

| Application Area | Key Uses | Growth Factors |

|---|---|---|

| Pharmaceuticals | Drug synthesis (e.g., anticonvulsants) | Rising healthcare needs |

| Agrochemicals | Herbicides and pesticides | Increased agricultural productivity demands |

| Analytical Chemistry | Reference material for analytical methods | Advancements in research methodologies |

作用机制

The mechanism of action of ethyl (~13~C)cyanoacetate involves its reactivity at the nitrile, ester, and acidic methylene sites. For example, in Knoevenagel condensation, the compound reacts with aldehydes to form a carbon-carbon double bond, followed by cyclization to form heterocyclic compounds . The molecular targets and pathways involved depend on the specific reaction and application.

相似化合物的比较

Ethyl Cyanoacetate-3-13C is similar to other esters of malonic acid and cyanoacetic acid derivatives. Some similar compounds include:

Methyl Cyanoacetate: Similar in structure but with a methyl group instead of an ethyl group.

Cyanoacetic Acid: The parent acid of ethyl cyanoacetate.

Diethyl Malonate: Similar reactivity due to the presence of ester groups.

This compound is unique due to its combination of nitrile and ester groups, making it a versatile building block for various synthetic applications .

生物活性

Ethyl Cyanoacetate-3-13C is a labeled compound widely used in organic synthesis, particularly in the formation of various biologically active derivatives. This article reviews its biological activities, focusing on its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C₄¹³CH₇NO₂

- Molecular Weight : 114.11 g/mol

- CAS Number : 698387-41-6

- IUPAC Name : Ethyl 2-(cyano)acetate

Ethyl Cyanoacetate is known for its versatility in synthetic organic chemistry, particularly in the synthesis of pyrimidine and purine derivatives. Its isotopic labeling with carbon-13 enhances its utility in metabolic studies and tracer experiments.

Synthesis and Derivatives

Ethyl Cyanoacetate can be synthesized through various methods, including microwave-assisted techniques which have shown to improve yields and reduce reaction times. The compound serves as a key intermediate in the synthesis of several biologically active molecules.

Table 1: Synthesis Methods of Ethyl Cyanoacetate Derivatives

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Microwave-assisted | 70 °C, pressure | High | |

| Conventional reflux | Ethanol, base catalyst | Moderate | |

| One-pot multicomponent | Room temperature | Variable |

Biological Activity

Ethyl Cyanoacetate and its derivatives exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from Ethyl Cyanoacetate. For instance, derivatives synthesized from this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxicity of new derivatives synthesized from Ethyl Cyanoacetate, several compounds showed promising results:

- Compound A : IC50 = 374.5 μM against HeLa cells

- Compound B : IC50 = 656.4 μM against AMGM5 cells

- Compound C : IC50 = 558.5 μM against HeLa cells

These results suggest that modifications to the Ethyl Cyanoacetate structure can enhance its biological efficacy against cancer cells .

Antioxidant Activity

Ethyl Cyanoacetate derivatives have also been investigated for their antioxidant properties. A study employing various assays highlighted that some synthesized compounds exhibited antioxidant activities comparable to vitamin C.

Table 2: Antioxidant Activity of Ethyl Cyanoacetate Derivatives

The biological activity of Ethyl Cyanoacetate derivatives is often linked to their ability to interact with cellular targets. For example, molecular docking studies have indicated that certain derivatives exhibit strong binding affinities to proteins involved in cancer progression, suggesting a potential mechanism for their anticancer effects.

属性

IUPAC Name |

ethyl 2-(azanylidyne(113C)methyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUSEGSNTOUIPT-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[13C]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747752 | |

| Record name | Ethyl (~13~C)cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698387-41-6 | |

| Record name | Ethyl (~13~C)cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。